molecular formula C13H16N2O6S B1242910 (5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 83310-72-9

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1242910
CAS No.: 83310-72-9
M. Wt: 328.34 g/mol
InChI Key: OLJZNOCSKZHZQJ-NSUOEBIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a sulfinyl group and an acetamidoethenyl side chain. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the product. Reaction conditions typically include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The process may also involve purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction of the ketone group yields a secondary alcohol.

Scientific Research Applications

(5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but differs in functional groups and biological activity.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but distinct side chains and spectrum of activity.

    Carbapenem: A class of antibiotics with a similar bicyclic core but different substituents and resistance profiles.

Uniqueness

(5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of (5R,6R)-3-[®-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83310-72-9

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O6S/c1-6(16)10-8-5-9(22(21)4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-,22+/m0/s1

InChI Key

OLJZNOCSKZHZQJ-NSUOEBIFSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)O

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)O

Synonyms

antibiotic C 19393E5
C-19393 E(5)

Origin of Product

United States

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